Superior HepG-2 Potency Relative to Direct Analog Apoptotic agent-2
In head-to-head comparison under identical experimental conditions (24-hour treatment), Apoptotic agent-3 exhibits 30.4% greater anti-proliferative potency in HepG-2 hepatocellular carcinoma cells than its closest analog, Apoptotic agent-2 (compound 14b) .
| Evidence Dimension | Anti-proliferative IC50 in HepG-2 cells |
|---|---|
| Target Compound Data | IC50 = 1.46 µM |
| Comparator Or Baseline | Apoptotic agent-2: IC50 = 1.12 µM |
| Quantified Difference | Apoptotic agent-2 is 1.30-fold more potent than Apoptotic agent-3 in HepG-2 cells |
| Conditions | 24-hour incubation; MTT assay; HepG-2 hepatocellular carcinoma cell line |
Why This Matters
Procurement decisions should be driven by target cell line sensitivity, as Apoptotic agent-2 demonstrates superior potency specifically in HepG-2 cells, while Apoptotic agent-3 may offer different cell line selectivity profiles.
